molecular formula C11H8BrCl B6284181 1-bromo-2-(chloromethyl)naphthalene CAS No. 158264-62-1

1-bromo-2-(chloromethyl)naphthalene

Cat. No.: B6284181
CAS No.: 158264-62-1
M. Wt: 255.54 g/mol
InChI Key: YSRCZPGWWQDVKJ-UHFFFAOYSA-N
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Description

1-Bromo-2-(chloromethyl)naphthalene is a halogenated naphthalene derivative with the molecular formula C11H8BrCl. It is a crystalline compound that has been widely used in the synthesis of biologically active compounds and as an intermediate in the chemical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-(chloromethyl)naphthalene can be synthesized through the bromination of 1-chloromethylnaphthalene. The reaction typically involves the use of bromine in the presence of a solvent such as methylene chloride at elevated temperatures . Another method involves the selective bromination of 1-bromonaphthalene using stoichiometric quantities of bromine .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of efficient brominating agents and optimized reaction conditions is crucial for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(chloromethyl)naphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as cyanide ions, which can replace the bromine atom to form nitriles.

    Oxidation and Reduction Reactions: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products Formed

    Substitution Reactions: Products such as nitriles or other substituted naphthalene derivatives.

    Oxidation and Reduction Reactions: Various oxidized or reduced forms of the compound.

Scientific Research Applications

1-Bromo-2-(chloromethyl)naphthalene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in drug development, particularly in cancer research.

    Medicine: Shows promise as a potential anticancer agent, with clinical trials underway to evaluate its efficacy and safety.

    Industry: Used in the production of biologically active compounds and other chemical intermediates.

Mechanism of Action

The mechanism of action of 1-bromo-2-(chloromethyl)naphthalene involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles. This reactivity is crucial for its role in the synthesis of various biologically active compounds .

Comparison with Similar Compounds

Similar Compounds

    1-Bromonaphthalene: A similar compound with a bromine atom attached to the naphthalene ring.

    1-Chloromethylnaphthalene: A precursor in the synthesis of 1-bromo-2-(chloromethyl)naphthalene.

Uniqueness

This compound is unique due to its dual halogenation, which provides distinct reactivity and versatility in chemical synthesis. Its ability to undergo various substitution reactions makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

CAS No.

158264-62-1

Molecular Formula

C11H8BrCl

Molecular Weight

255.54 g/mol

IUPAC Name

1-bromo-2-(chloromethyl)naphthalene

InChI

InChI=1S/C11H8BrCl/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-6H,7H2

InChI Key

YSRCZPGWWQDVKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)CCl

Purity

95

Origin of Product

United States

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